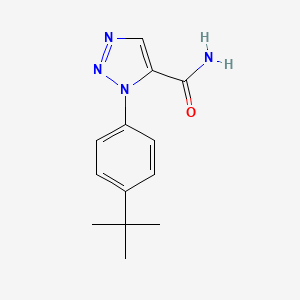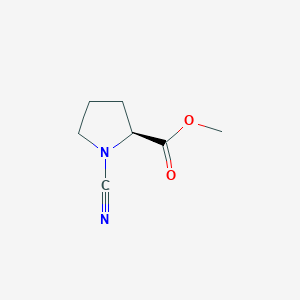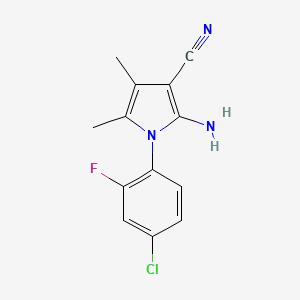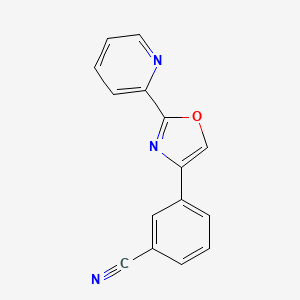
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile is a heterocyclic compound that contains both pyridine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
準備方法
The synthesis of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyridine and benzonitrile moieties. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents.
化学反応の分析
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine or oxazole rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can be compared with other similar compounds, such as:
3-(2-(Pyridin-3-yl)oxazol-4-yl)benzonitrile: This compound has a similar structure but with the pyridine ring in a different position.
3-(2-(Pyridin-4-yl)oxazol-4-yl)benzonitrile: Another similar compound with the pyridine ring in a different position.
3-(2-(Pyridin-2-yl)oxazol-5-yl)benzonitrile: This compound has the oxazole ring in a different position. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to these similar compounds.
特性
分子式 |
C15H9N3O |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
3-(2-pyridin-2-yl-1,3-oxazol-4-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)14-10-19-15(18-14)13-6-1-2-7-17-13/h1-8,10H |
InChIキー |
ULNTYAXLHKONNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
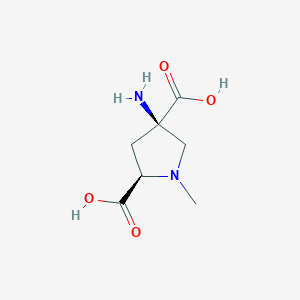

![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
